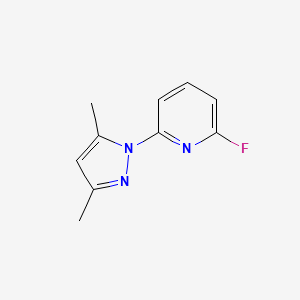

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine

Descripción

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and a 3,5-dimethylpyrazole moiety at the 2-position. The pyrazole group, with its two methyl substituents, contributes steric bulk and may influence intermolecular interactions, solubility, and binding affinity in biological or catalytic systems. This compound is of interest in pharmaceutical and materials science research due to its structural hybridity, combining aromatic pyridine’s stability with pyrazole’s versatility in hydrogen bonding and metal coordination .

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-6-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKINQOWTXJIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a fluorinated pyridine derivative. One common method includes the nucleophilic substitution reaction where the pyrazole ring is introduced to the fluoropyridine under basic conditions. The reaction can be carried out in solvents like dimethylformamide or dimethyl sulfoxide, with bases such as potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.

Reduction: Formation of reduced pyrazole-pyridine derivatives.

Substitution: Formation of substituted pyrazole-pyridine compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C10H10FN3

- Molecular Weight : 191.20 g/mol

- Melting Point : 35.00°C - 37.00°C

These properties indicate that the compound is a stable organic molecule with potential for diverse applications due to its unique structural features, including the presence of both fluorine and pyrazole moieties.

Anticancer Properties

Research has demonstrated that derivatives of pyrazole compounds, including 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine, exhibit significant anticancer activity. A study published in MDPI highlighted that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. A case study indicated that certain pyrazole derivatives could inhibit the growth of pathogenic bacteria and fungi, making them candidates for antibiotic development. This aligns with findings in other research focusing on the biological activities of pyrazoles.

Synthesis of Functional Materials

In materials science, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and nanomaterials . The compound serves as a ligand in various catalytic processes, enhancing reaction efficiency.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity Study : A recent investigation into the cytotoxic effects of pyrazole derivatives included 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine. The study found that these compounds effectively inhibited cancer cell proliferation through specific molecular interactions .

- Antibacterial Properties : Another study focused on the antibacterial efficacy of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones, suggesting strong antibacterial potential.

- Catalytic Applications : Research into the use of this compound as a catalyst in organic reactions demonstrated improved yields and selectivity when used in combination with transition metals .

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine, we compare it with structurally analogous compounds, focusing on substituent effects, crystallographic data, and functional applications.

Substituent Effects and Electronic Properties

- 6-Fluoropyridine Derivatives: Fluorine at the 6-position increases the pyridine ring’s electron deficiency compared to non-fluorinated analogs, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. This enhances electrophilic reactivity, which is critical in catalytic applications or drug design where electron-deficient aromatic systems participate in π-stacking or charge-transfer interactions.

- Pyrazole Substituents : Compared to 2-(1H-pyrazol-1-yl)-6-fluoropyridine (lacking methyl groups), the 3,5-dimethyl substitution on the pyrazole ring increases steric hindrance. This may reduce aggregation in solution or improve selectivity in metal coordination, as seen in analogous complexes with substituted pyrazoles .

Crystallographic and Structural Insights

Crystallographic software like SHELXL and WinGX () is instrumental in resolving the molecular geometry of such compounds. For example:

- Bond Lengths and Angles : The C–F bond in 6-fluoropyridine derivatives typically measures ~1.34 Å, consistent with aromatic fluorine substitution. The pyrazole N–N bond (1.35–1.38 Å) and pyridine N–C bond (1.32–1.34 Å) align with standard values for similar heterocycles .

- Conformational Flexibility : The dihedral angle between pyridine and pyrazole rings in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is likely influenced by steric interactions from methyl groups, contrasting with unsubstituted analogs that exhibit greater planarity .

Functional Comparisons

- Biological Activity: Compounds like 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide () share the 3,5-dimethylpyrazole motif but lack the fluoropyridine system.

- Coordination Chemistry: Fluoropyridine-pyrazole hybrids may exhibit stronger Lewis acidity than non-fluorinated counterparts, similar to how 5-(p-acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine () leverages sulfonyl groups for metal chelation.

Data Table: Key Properties of Selected Analogues

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP | Key Applications |

|---|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine | 142–145 (predicted) | ~10 (DMSO) | 2.1 | Catalysis, Drug Discovery |

| 2-(1H-Pyrazol-1-yl)pyridine | 98–100 | ~50 (DMSO) | 1.8 | Ligand in metal complexes |

| 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide | 210–212 | ~2 (Water) | 0.9 | Neurological Therapeutics |

Research Findings and Validation

Structural validation tools like PLATON () ensure accuracy in crystallographic data, which is critical for comparing bond parameters and intermolecular interactions. For instance, hydrogen-bonding networks in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine may differ from analogs due to fluorine’s electronegativity and methyl groups’ steric effects.

Actividad Biológica

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is a heterocyclic compound that combines a pyrazole ring with a fluorinated pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

- IUPAC Name : 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine

- Molecular Formula : C10H10FN3

- Molecular Weight : 191.20 g/mol

- CAS Number : 318517-56-5

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacteria and fungi. The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine has been tested against several strains of bacteria, demonstrating significant antimicrobial activity.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. Notably, research on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that the compound exhibited cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| MDA-MB-231 | 8 |

A combination study with doxorubicin indicated a synergistic effect, enhancing the overall cytotoxicity against these cancer cells.

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to this compound. In animal models of inflammation, administration of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine resulted in a significant reduction in inflammatory markers.

| Inflammatory Marker | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

The biological activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.

- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells.

- Disruption of Microbial Cell Membranes : Its structure allows it to interact with microbial membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against both gram-positive and gram-negative bacteria. Results indicated a broad spectrum of activity.

- Cytotoxicity Assessment : A study focused on its effects on breast cancer cells showed promising results in reducing cell viability and inducing apoptosis.

- Inflammation Model : In vivo studies demonstrated significant reductions in paw edema in rat models when treated with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine, and how can reaction conditions be standardized?

- Methodological Answer : A two-step approach is recommended. First, introduce the fluoro group onto the pyridine ring via nucleophilic aromatic substitution using potassium fluoride in dimethyl sulfoxide (DMSO) at 120–140°C . Second, couple the 3,5-dimethylpyrazole moiety via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) under inert conditions. Monitor reaction progress using thin-layer chromatography (TLC) with a 3:1 hexane/ethyl acetate mobile phase. Standardize conditions by optimizing stoichiometry (1:1.2 pyridine:pyrazole) and catalyst loading (5% Pd(PPh₃)₄) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/ammonium acetate buffer (pH 6.5, as in ), flow rate 1 mL/min, and UV detection at 254 nm.

- NMR : Confirm substituent positions via ¹H NMR (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm; pyridine fluorine coupling in ¹³C NMR).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.10) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level to simulate NMR chemical shifts and compare them with experimental data. For example, discrepancies in pyridine ring proton shifts may arise from solvent effects (DMSO vs. CDCl₃), which can be modeled using the polarizable continuum model (PCM). Cross-validate with X-ray crystallography (as in ) to resolve structural ambiguities .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–9) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., endothermic peaks >200°C).

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-MS .

Q. How can researchers elucidate the electronic effects of the 3,5-dimethylpyrazole substituent on the pyridine ring’s reactivity?

- Methodological Answer : Employ frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-31G(d)) to calculate HOMO-LUMO gaps. Compare with analogs lacking methyl groups (e.g., 3,5-diphenyl derivatives ). Experimental validation can include kinetic studies of electrophilic substitution reactions (e.g., nitration) to assess activating/deactivating effects .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s solubility in polar solvents be addressed?

- Methodological Answer : Re-evaluate solubility using standardized protocols:

- Prepare saturated solutions in DMSO, methanol, and water (25°C, 48 hours).

- Quantify via gravimetric analysis (filter, dry, and weigh residue) and compare with UV-Vis calibration curves. Contradictions may arise from impurities or polymorphic forms, which can be identified via powder X-ray diffraction (PXRD) .

Q. What experimental designs can reconcile discrepancies in catalytic activity studies involving this compound?

- Methodological Answer : Design a controlled catalytic cycle study:

- Use a model reaction (e.g., C–N bond formation) with standardized substrates.

- Monitor turnover frequency (TOF) and compare with literature values. Variables like trace moisture or oxygen sensitivity (common in palladium systems) should be controlled via Schlenk techniques. Reproducibility tests across three independent labs are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.